molecular formula C6H12ClNO2 B2885258 Methyl 2-methylazetidine-2-carboxylate hydrochloride CAS No. 309978-00-5

Methyl 2-methylazetidine-2-carboxylate hydrochloride

Cat. No.: B2885258
CAS No.: 309978-00-5
M. Wt: 165.62
InChI Key: HKRDVTDOFOMXDY-UHFFFAOYSA-N
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Description

Methyl 2-methylazetidine-2-carboxylate hydrochloride is a chiral azetidine-based building block of interest in organic synthesis and medicinal chemistry. Azetidines, the four-membered saturated azacycles, are increasingly important in drug discovery as they can be used as surrogates for natural amino acids and as conformational constraints in peptidomimetics, often leading to enhanced potency and metabolic stability . This compound serves as a versatile synthon for the preparation of functionally decorated heterocyclic scaffolds with biological relevance . Azetidine derivatives have been investigated for their potential in the treatment of various metabolic and inflammatory diseases, highlighting the value of this core structure in pharmaceutical research . The compound has a molecular formula of C6H12ClNO2 and a molecular weight of 165.62 g/mol . This product is intended for research and development applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-methylazetidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(3-4-7-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRDVTDOFOMXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methylazetidine-2-carboxylate hydrochloride involves several steps. One common method includes the reaction of 2-methylazetidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure consistency and high yield. The use of automated systems for temperature and pH control is common to maintain the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylazetidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methylazetidine-2-carboxylate hydrochloride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-methylazetidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved often include the modulation of enzyme activity, which can lead to changes in metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Azetidine Derivatives and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Structure Key Substituents
Methyl 2-methylazetidine-2-carboxylate HCl Not provided Likely C6H11ClNO2 ~180 Azetidine (4) Methyl ester, methyl group
Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl 220060-08-2 C7H14ClNO2 179.64 Pyrrolidine (5) Methyl ester, methyl group
Methyl thiazolidine-2-carboxylate HCl 50703-06-5 C5H10ClNO2S 183.65 Thiazolidine (5) Methyl ester, sulfur atom
(R)-Methyl morpholine-2-carboxylate HCl 1352709-55-7 C6H12ClNO3 ~181.62 Morpholine (6) Methyl ester, oxygen atom
Methyl 4-chloropyridine-2-carboxylate HCl 176977-85-8 C7H7Cl2NO2 208.05 Pyridine (6) Methyl ester, chlorine substituent

Key Observations:

Ring Strain and Reactivity : Azetidine’s four-membered ring confers higher strain and reactivity compared to five- or six-membered analogues. This strain may enhance its utility in drug design by improving metabolic resistance .

Heteroatom Influence :

  • Thiazolidine derivatives (e.g., CAS 50703-06-5) incorporate sulfur, which can enhance electronic properties and ligand-receptor interactions in medicinal chemistry .
  • Morpholine derivatives (e.g., CAS 1352709-55-7) feature oxygen, increasing hydrophilicity and hydrogen-bonding capacity .

Aromatic vs. Saturated Systems : Pyridine-based compounds (e.g., CAS 176977-85-8) exhibit aromaticity, offering stability but reduced conformational flexibility compared to saturated azetidines .

Physicochemical and Pharmacological Properties

Table 2: Inferred Properties Based on Structural Analogues

Property Methyl 2-methylazetidine-2-carboxylate HCl Pyrrolidine Analogue (CAS 220060-08-2) Thiazolidine Analogue (CAS 50703-06-5)
Solubility Moderate (hydrochloride salt enhances H2O solubility) High (polar ester group) Moderate (sulfur reduces polarity)
LogP (Lipophilicity) ~0.5–1.2 ~0.8–1.5 ~1.2–2.0 (due to sulfur)
Metabolic Stability High (strained ring resists oxidation) Moderate Variable (sulfur may undergo metabolism)
Bioactivity Potential CNS applications Common in peptidomimetics Antimicrobial/antiviral roles

Key Findings:

  • Azetidine vs. Pyrrolidine : The smaller ring size of azetidine derivatives may improve blood-brain barrier penetration, making them candidates for central nervous system (CNS) therapeutics .
  • Thiazolidine Applications : Sulfur-containing analogues (e.g., CAS 50703-06-5) are frequently explored for antimicrobial activity, leveraging sulfur’s electron-rich nature for target binding .
  • Morpholine Derivatives : Oxygen in morpholine rings enhances solubility, favoring use in aqueous formulations or as pharmacokinetic modifiers .

Biological Activity

Methyl 2-methylazetidine-2-carboxylate hydrochloride is an intriguing compound in medicinal chemistry, primarily due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₁₁NO₂·ClH
  • Molecular Weight : Approximately 165.62 g/mol
  • Structure : The compound features a methyl group attached to the azetidine ring, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor or activator of certain enzymes by binding to their active sites, thereby altering their activity. This interaction can lead to various downstream effects depending on the specific target enzyme involved.
  • Receptor Modulation : Similar to enzyme interactions, the compound can bind to receptors, modulating their function and contributing to its biological effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further pharmacological studies targeting infections.
  • Anticancer Properties : The compound is under investigation for its potential use in cancer therapies, particularly due to its ability to inhibit specific cellular pathways involved in tumor growth.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential activity against various pathogens
AnticancerInhibition of tumor growth pathways
Enzyme InhibitionModulation of enzyme activity

Case Study: Anticancer Activity

A study conducted on the anticancer effects of this compound revealed that the compound exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the compound's ability to interfere with specific signaling pathways crucial for cell survival and proliferation.

  • Methodology : Cancer cell lines were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
  • Results : The compound demonstrated dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against specific cancer types.

Comparison with Similar Compounds

This compound shares structural similarities with other azetidine derivatives, which may influence its biological activity:

Compound NameStructural FeaturesBiological Activity
Azetidine-2-carboxylic acidNon-protein amino acidToxic and teratogenic
N-MethylazetidineMethyl group on nitrogenVaries
Methyl (2s)-2-methylazetidineHydrochloride salt formPotentially similar activities

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